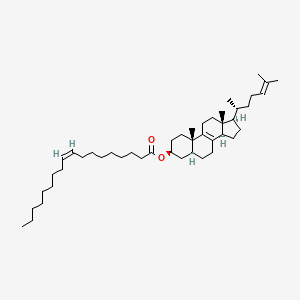

Zymosteryl oleate

Beschreibung

Eigenschaften

Molekularformel |

C45H76O2 |

|---|---|

Molekulargewicht |

649.1 g/mol |

IUPAC-Name |

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,23,36-38,40-41H,7-13,16-22,24-34H2,1-6H3/b15-14-/t36-,37+,38+,40-,41+,44+,45-/m1/s1 |

InChI-Schlüssel |

UQDRGTMESOOVKB-LBIJMCEOSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC=C(C)C)C)C |

Herkunft des Produkts |

United States |

Enhancing Zymosterol Accumulation:

Zymosterol is an intermediate in the ergosterol biosynthesis pathway. sysbio.se To increase the intracellular concentration of zymosterol, the genes encoding enzymes that act downstream of it can be targeted for deletion or downregulation. For instance, knocking out the ERG6 gene, which codes for the enzyme that converts zymosterol to fecosterol, results in the accumulation of zymosterol. oup.com

Increasing Oleic Acid Availability:

The production of oleic acid (a C18:1 fatty acid) can be enhanced by overexpressing key genes in the fatty acid synthesis pathway. Strategies include the overexpression of acetyl-CoA carboxylase (ACC1), which provides the building block malonyl-CoA for fatty acid synthesis. aimspress.com Additionally, introducing a rat elongase 2 gene (rELO2) into S. cerevisiae has been shown to drastically increase the content of oleic acid. nih.gov

Boosting Zymosteryl Oleate Synthesis:

With elevated levels of zymosterol and oleic acid, the final step is their efficient esterification. This can be promoted by overexpressing the ARE1 and ARE2 genes, which encode the acyl-CoA:sterol acyltransferases. nih.govresearchgate.net Interestingly, studies have shown that Are1p has a role in esterifying sterol intermediates, while Are2p is more involved in esterifying the final product, ergosterol. asm.orgnih.gov Therefore, overexpressing ARE1 might be particularly effective for the esterification of the accumulated zymosterol.

| Gene Target | Engineering Strategy | Desired Outcome |

| ERG6 | Gene knockout/downregulation | Blocks the conversion of zymosterol to fecosterol, leading to zymosterol accumulation. oup.com |

| ACC1 | Gene overexpression | Increases the supply of malonyl-CoA, a key precursor for fatty acid synthesis, including oleic acid. aimspress.com |

| rELO2 (heterologous) | Gene expression | Enhances the elongation of C16:0 to C18:0, which is then desaturated to oleic acid, significantly increasing its availability. nih.gov |

| ARE1 | Gene overexpression | Enhances the esterification of sterol intermediates, such as zymosterol, with fatty acids like oleic acid to form zymosteryl oleate. asm.orgnih.gov |

By integrating these genetic modifications, it is feasible to develop a Saccharomyces cerevisiae strain tailored for the high-level production of this compound, thereby enabling more in-depth studies of its properties and potential uses.

Biotechnological and Synthetic Approaches for Zymosteryl Oleate Studies

Enzymatic Synthesis of Steryl Esters

Enzymatic methods, particularly those employing lipases, provide a precise and efficient route for synthesizing steryl esters like zymosteryl oleate. These biocatalytic processes are often favored over conventional chemical synthesis due to their high specificity and the use of milder reaction conditions. cirad.fr

Principles of Lipase-Catalyzed Esterification

Lipase-catalyzed esterification is a fundamental technique in the enzymatic synthesis of steryl esters. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes capable of catalyzing the formation of ester bonds between a sterol and a fatty acid, particularly in environments with low water content. cirad.frmdpi.com This reaction is reversible, but the equilibrium can be shifted towards synthesis by managing the water activity, often through the use of organic solvents or in solvent-free systems. cirad.frresearchgate.net

The mechanism of lipase-catalyzed esterification typically involves the enzyme first reacting with the acyl donor (e.g., a free fatty acid) to form an acyl-enzyme intermediate. The sterol then attacks this intermediate, resulting in the formation of the steryl ester and the regeneration of the free enzyme. researchgate.net The choice of lipase is a critical factor, as different lipases exhibit varied substrate specificities and stability. For instance, lipases from Candida rugosa have been shown to be effective in the synthesis of various steryl esters. mdpi.comacs.orgnih.govnih.gov

Optimization of Reaction Parameters for Ester Yield

To maximize the yield of this compound from lipase-catalyzed esterification, several reaction parameters must be carefully optimized. These include temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. acs.org

Studies on the synthesis of similar steryl esters offer valuable insights. For example, in the enzymatic esterification of phytosterols, optimal temperatures have been reported in the range of 40°C to 65°C. acs.orggoogle.com The molar ratio of fatty acid to sterol is another key parameter, with an excess of the fatty acid often used to drive the reaction towards ester formation. acs.orgnih.gov For instance, a minimal free fatty acid to sterol molar ratio of 6:1 was found to be optimal in one study. acs.orgresearchgate.net The concentration of the enzyme also plays a crucial role, with an optimal concentration being a compromise between reaction yield and cost. acs.org Water content must be kept low to prevent the reverse hydrolytic reaction. researchgate.net Organic solvents like hexane or isooctane can be used to improve the solubility of substrates and control water activity. nih.gov

| Parameter | Optimized Value/Condition | Rationale |

| Temperature | 40°C - 65°C | Balances reaction rate enhancement with potential enzyme denaturation at higher temperatures. acs.orggoogle.com |

| Substrate Molar Ratio (Oleic Acid:Zymosterol) | Excess oleic acid (e.g., 6:1) | An excess of the fatty acid can shift the reaction equilibrium towards the formation of the ester. acs.orgresearchgate.net |

| Enzyme Concentration | Empirically determined (e.g., 0.5% w/w) | A higher enzyme concentration can increase the reaction rate, but it also increases the overall cost of the process. acs.org |

| Water Content | Low/Controlled | Minimizes the competing hydrolysis reaction, thereby favoring ester synthesis. researchgate.net |

| Solvent | Non-polar organic solvent (e.g., hexane, isooctane) | Improves the solubility of the non-polar substrates and helps to control the water activity in the reaction medium. nih.gov |

Genetic Engineering and Metabolic Pathway Manipulation in Microbial Hosts

Microbial systems, especially yeast, serve as a potent platform for the in vivo generation of specific lipids like this compound through the application of genetic and metabolic engineering techniques.

Saccharomyces cerevisiae as a Model Organism for Lipid Engineering and Production

The baker's yeast, Saccharomyces cerevisiae, is a widely utilized and highly adaptable model organism for research in lipid metabolism and metabolic engineering. nih.govnih.gov Its lipid biosynthetic pathways are well-understood, and a comprehensive set of genetic tools is available for its manipulation. nih.govnih.gov S. cerevisiae naturally synthesizes both sterols and fatty acids, which are the essential precursors for the formation of steryl esters. oup.com While ergosterol is the main sterol in wild-type yeast, mutations within the ergosterol biosynthesis pathway can lead to the accumulation of precursor sterols such as zymosterol. nih.govoup.com

In yeast, neutral lipids, which include steryl esters and triacylglycerols, are stored in intracellular organelles known as lipid droplets. nih.gov The synthesis of steryl esters is primarily carried out by two acyl-CoA:sterol acyltransferases, encoded by the ARE1 and ARE2 genes. nih.govresearchgate.net These enzymes are responsible for the esterification of sterols with fatty acyl-CoAs. nih.govresearchgate.net This inherent metabolic framework makes S. cerevisiae an excellent candidate for engineering the targeted production of this compound.

Strategies for Modulating Sterol and Fatty Acid Metabolism for Targeted this compound Production

To achieve significant production of this compound in S. cerevisiae, a multifaceted metabolic engineering strategy is necessary. This involves redirecting metabolic flux towards the synthesis of the specific precursors, zymosterol and oleic acid, and enhancing their subsequent esterification.

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Activities in Zymosteryl Oleate Metabolism

The metabolic fate of this compound is governed by a series of enzymatic reactions, primarily involving its synthesis and hydrolysis. In yeast, the synthesis of steryl esters, including this compound, is catalyzed by two primary acyl-CoA:sterol acyltransferases, Are1 and Are2. embopress.org Conversely, the breakdown of these esters is managed by steryl ester hydrolases, such as Yeh1, Tgl1, and Ayr1, which release free sterols and fatty acids to be used by the cell. embopress.orgymdb.ca

Future research will focus on identifying and characterizing novel enzymes with more specialized roles in this compound metabolism. Studies have indicated that the existing known enzymes may not account for all observed metabolic activities under specific physiological conditions. For instance, research has shown that while free zymosterol is a substrate for methylation in the ergosterol biosynthesis pathway, this compound is not, suggesting a high degree of substrate specificity that protects the esterified pool from further modification. asm.orgasm.org

Key research questions that are beginning to be addressed include:

Are there alternative, yet-to-be-discovered enzymes that are active under specific stress conditions, such as nutrient deprivation or toxic substance exposure?

Do novel hydrolases or acyltransferases exist with specific affinities for this compound versus other steryl esters, allowing for preferential mobilization or storage?

How is the activity of these enzymes regulated post-translationally to fine-tune the balance between free zymosterol and its esterified form?

The discovery of such enzymes would fill significant gaps in our understanding of sterol homeostasis and could reveal new regulatory nodes in lipid metabolic networks. oup.comfrontiersin.org

Comprehensive Systems Biology Modeling of Steryl Ester Networks

The intricate and interconnected nature of lipid metabolism necessitates a systems-level approach for a comprehensive understanding. frontiersin.org Systems biology, which integrates computational modeling with experimental data, is becoming an indispensable tool for dissecting the complexity of steryl ester networks. cambridge.org Mathematical models of cholesterol metabolism in mammals are well-established, providing a framework that can be adapted to model sterol metabolism in other organisms like yeast. arxiv.orgd-nb.info

Current models of yeast lipid metabolism have begun to incorporate the synthesis, storage, and transport of major lipid classes, including steryl esters. sysbio.se A genome-scale metabolic model for S. cerevisiae already includes reactions such as "this compound transport," highlighting its recognized role in cellular metabolism. biorxiv.org These models are powerful tools for simulating metabolic fluxes and predicting how the network will respond to genetic or environmental perturbations. frontiersin.orgbiorxiv.org

Emerging research in this area is focused on creating more dynamic and spatially resolved models. The future of systems biology in this field lies in:

Developing whole-body or whole-cell models that not only include enzymatic reactions but also the transport of lipids like this compound between organelles. arxiv.orgd-nb.info

Integrating multi-omics data (transcriptomics, proteomics, lipidomics) to build more accurate and predictive models of the macrophage sterol-responsive network and other cellular systems. nih.gov

Using these models to perform in silico experiments to test hypotheses about the regulation of steryl ester pools and to identify key control points in the network. nih.gov

Such comprehensive models will be crucial for understanding how the this compound pool is managed to maintain cellular homeostasis and how its dysregulation might contribute to certain cellular states.

Exploration of this compound Roles in Underexplored Biological Niches

This compound is primarily known as a sterol storage molecule within lipid droplets in yeast (Saccharomyces cerevisiae). nih.govebi.ac.ukresearchgate.net These droplets act as dynamic reservoirs, sequestering lipids to prevent toxicity and mobilizing them when needed for energy or membrane synthesis. embopress.orgresearchgate.netresearchgate.net The interconversion between free sterols and steryl esters like this compound is tightly regulated and varies depending on the cell's growth phase and environmental conditions, such as aerobic versus anaerobic states. asm.org This indicates a fundamental role in metabolic adaptation.

However, the function of this compound may extend beyond simple storage in yeast. Emerging research aims to explore its significance in less-understood contexts:

Stress Response: Lipid droplet formation, which involves the synthesis of steryl esters, is a conserved response to cellular stress. embopress.org Future studies will likely investigate the specific role of this compound accumulation in mitigating lipotoxicity and promoting cell survival under various stresses. researchgate.net

Membrane Homeostasis: As a major component of the steryl ester pool, this compound is a key player in buffering the concentration of free sterols within cellular membranes, which is critical for proper membrane function. researchgate.netfrontiersin.org

Pathophysiological Contexts: The identification of this compound in non-yeast systems, such as in atherosclerotic plaques, opens up an entirely new and clinically relevant research avenue. windows.net Its presence in these lesions suggests a potential, though currently undefined, role in the pathology of cardiovascular disease.

The table below summarizes key research findings regarding the biological roles and contexts of this compound and related steryl esters.

| Research Finding | Biological Niche/Context | Organism/System | Reference(s) |

| This compound is a metabolite found in Baker's yeast. | Fungal Metabolism | Saccharomyces cerevisiae | nih.gov, ebi.ac.uk |

| Free sterols and steryl esters are actively interconverted depending on the growth phase (aerobic vs. anaerobic). | Metabolic Adaptation | Saccharomyces cerevisiae | asm.org |

| Oleate supplementation promotes the accumulation of lipid droplets, which sequester lipids to prevent toxicity. | Cellular Stress Response | Various (HepG2, Caki-1) | researchgate.net |

| Steryl esters are key components of lipid droplets and are essential for efficient autophagy. | Autophagy and Nutrient Sensing | Saccharomyces cerevisiae | embopress.org |

| This compound has been identified as a component of atherosclerotic plaques. | Mammalian Pathophysiology | Human (inferred) | windows.net |

Development of Advanced Analytical Techniques for In Situ this compound Profiling

A deeper understanding of this compound's function requires the ability to precisely measure its concentration and localization within a cell or tissue in real-time. Traditional analytical methods often require extraction and saponification, which destroys spatial information and prevents the analysis of the intact ester. asm.orghelsinki.fi

The development of advanced analytical techniques is a critical frontier. Recent progress includes methods capable of analyzing intact steryl esters, providing more detailed molecular information. acs.org For example, Supercritical Fluid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (SFC-QTOF-MS) has been developed for the rapid and simultaneous analysis of sterols and steryl esters in complex matrices. nih.gov

Future efforts will likely focus on adapting these powerful techniques for in situ analysis, which would allow researchers to visualize the distribution of this compound within cellular structures. Key areas for development include:

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or DESI-MSI could be optimized to map the spatial distribution of this compound directly in tissue sections or even single cells, revealing its localization in specific organelles like lipid droplets or its potential association with disease-related structures. windows.net

High-Resolution Chromatography: Further refinement of methods like high-temperature gas chromatography and liquid chromatography will improve the separation and quantification of a wide range of steryl esters from complex biological samples. acs.org

Standardized Nomenclature: The adoption of standardized shorthand notation for lipid structures derived from mass spectrometry is essential for the accurate reporting and comparison of lipidomics data across different studies. nih.govnih.gov

The table below highlights some of the advanced analytical methods being developed for the analysis of steryl esters.

| Analytical Technique | Application | Key Advantage | Reference(s) |

| Supercritical Fluid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (SFC-QTOF-MS) | Rapid, simultaneous determination of squalene, tocopherols, and phytosterols/steryl esters in walnut oil. | Fast analysis time (13 min per run) and direct analysis with minimal sample prep. | nih.gov |

| Solid-Phase Extraction followed by Capillary Gas Chromatography-Mass Spectrometry (SPE-GC-MS) | Simultaneous analysis of free phytosterols and intact phytosteryl esters in cereals. | Allows for quantification of both free and esterified forms in their native state. | acs.org |

| High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) | Isolation and determination of intact steryl ester monohydroperoxides. | Enables the study of primary oxidation products without removing the acyl chain. | helsinki.fi |

| Mass Spectrometry Imaging (MSI) | Investigating region-specific lipid distribution in tissues like atherosclerotic plaques. | Provides spatial information, allowing for in situ localization of lipids. | windows.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Zymosteryl oleate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification between zymosterol and oleic acid under controlled conditions (e.g., acid catalysis or enzymatic methods). Key parameters include molar ratios (1:1.2 for zymosterol:oleic acid), temperature (60–80°C), and reaction time (6–12 hours). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization should include FT-IR (to confirm ester bond formation at ~1740 cm⁻¹) and HPLC (C18 column, UV detection at 210 nm) to quantify unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Oleate’s vinyl protons (δ 5.3 ppm) and zymosterol’s methyl groups (δ 0.6–1.2 ppm) confirm ester linkage.

- ¹³C NMR : Carbonyl carbon (δ 170–175 ppm) and sterol backbone carbons (δ 10–50 ppm) validate structure.

Complementary techniques include mass spectrometry (ESI-MS for molecular ion [M+H]⁺) and TGA/DTG to assess thermal stability (decomposition onset >200°C) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).

- Analytical Endpoints : HPLC purity, oxidation markers (peroxide value via titration), and degradation products (LC-MS).

- Sampling Intervals : 0, 1, 3, 6 months. Use ANOVA to compare degradation rates across conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. FT-IR) in this compound characterization be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Resolve by:

- Cross-Validation : Repeat analyses with deuterated solvents (e.g., CDCl₃ for NMR) and dry KBr pellets for FT-IR.

- Supplementary Data : Include 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Error Analysis : Calculate signal-to-noise ratios and baseline corrections to rule out instrumentation artifacts. Discrepancies should be documented in supplementary information with raw data files .

Q. What statistical approaches are recommended for reconciling batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis:

- PCA (Principal Component Analysis) : Identify key variables (e.g., reaction time, catalyst concentration) contributing to variability.

- Design of Experiments (DoE) : Use a Box-Behnken design to optimize parameters (temperature, molar ratio, stirring speed).

- Control Charts : Monitor yield and purity across batches (±3σ limits). Outliers require root-cause analysis (e.g., raw material QC) .

Q. How can researchers address discrepancies between computational models and experimental data for this compound’s lipid interactions?

- Methodological Answer : Discrepancies may stem from force field limitations or solvent modeling. Mitigate by:

- Model Refinement : Use all-atom molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water).

- Experimental Validation : Compare simulated binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Error Margins : Report confidence intervals for computational predictions (e.g., ±2 kcal/mol for ΔG calculations) .

Data Reporting & Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound studies?

- Methodological Answer : Essential data includes:

- Synthetic Protocols : Detailed reaction conditions (catalyst, solvent, time).

- Analytical Raw Data : NMR spectra (integration values), HPLC chromatograms (retention times, peak areas), and MS spectra.

- Statistical Outputs : ANOVA tables, PCA loadings, and regression coefficients.

- Supplementary Files : Upload instrument calibration logs and raw data to repositories like Zenodo or Figshare, citing DOIs in the main text .

Q. How should researchers handle outliers in this compound bioactivity assays?

- Methodological Answer : Use Grubbs’ test (α=0.05) to detect outliers. If confirmed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.